Cas no 32455-51-9 (Adenosine, 5'-[hydrogen[[4-[(2-chloroethyl)methylamino]phenyl]methyl]phosphoramidate] (9CI))

Adenosine, 5'-[hydrogen[[4-[(2-chloroethyl)methylamino]phenyl]methyl]phosphoramidate] (9CI) structure
32455-51-9 structure
Product Name:Adenosine, 5'-[hydrogen[[4-[(2-chloroethyl)methylamino]phenyl]methyl]phosphoramidate] (9CI)
Numero CAS:32455-51-9
MF:C20H27ClN7O6P
MW:527.898443460464
CID:308434
PubChem ID:3082347
Update Time:2025-04-19

Adenosine, 5'-[hydrogen[[4-[(2-chloroethyl)methylamino]phenyl]methyl]phosphoramidate] (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Adenosine, 5'-[hydrogen[[4-[(2-chloroethyl)methylamino]phenyl]methyl]phosphoramidate] (9CI)
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[[4-[2-chloroethyl(methyl)amino]phenyl]methyl]phosphonamidic acid
    • Adenosine, 5'-(hydrogen(p-((2-chloroethyl)methylamino)benzyl)phosphoramidate)
    • Adenosine, 5'-(hydrogen ((4-((2-chloroethyl)methylamino)phenyl)methyl)phosphoramidate)
    • Amp-4-(N-2-chloroethyl-N-methylamino)benzylamidate
    • Adenosine monophosphate-4-(N-2-chloroethyl-N-methylamino)benzylamidate
    • 32455-51-9
    • Amp-cmb
    • DTXSID00186196
    • Inchi: 1S/C20H27ClN7O6P/c1-27(7-6-21)13-4-2-12(3-5-13)8-26-35(31,32)33-9-14-16(29)17(30)20(34-14)28-11-25-15-18(22)23-10-24-19(15)28/h2-5,10-11,14,16-17,20,29-30H,6-9H2,1H3,(H2,22,23,24)(H2,26,31,32)/t14-,16-,17-,20-/m1/s1
    • Chiave InChI: HZJTWAKQXMPJCT-WVSUBDOOSA-N
    • Sorrisi: ClCCN(C)C1C=CC(=CC=1)CNP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Proprietà calcolate

  • Massa esatta: 527.14521
  • Massa monoisotopica: 527.1448963g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 10
  • Complessità: 738
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.1
  • Superficie polare topologica: 181Ų

Proprietà sperimentali

  • PSA: 181.11
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti